![molecular formula C15H24N6O B5327335 N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5327335.png)
N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that binds to and inhibits the activity of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promise as a potential therapeutic agent in the treatment of various B cell malignancies and autoimmune disorders.
Wirkmechanismus
N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine works by binding to BTK and inhibiting its activity. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for B cell survival and proliferation. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, as well as the induction of apoptosis in B cells. This compound has also been shown to inhibit the activity of other kinases in the B cell receptor signaling pathway, such as AKT and ERK.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. This compound is rapidly absorbed and distributed to tissues, including lymphoid organs, where it exerts its anti-tumor and immunomodulatory effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B cells. However, there are also limitations to using this compound in lab experiments, including its high cost, the complexity of its synthesis, and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several potential future directions for the development of N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds. These include:
1. Combination therapy: this compound has shown efficacy in combination with other therapies, such as anti-CD20 antibodies and PI3K inhibitors. Future studies could explore the optimal combinations and dosing regimens for these therapies.
2. Biomarker identification: Biomarkers that predict response to this compound could be identified and used to guide patient selection and treatment.
3. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Future studies could explore the use of this compound in other B cell malignancies and autoimmune disorders.
4. Structural optimization: The synthesis of this compound is complex and expensive. Future studies could explore the development of simpler and more cost-effective synthesis methods, as well as the optimization of the compound's structure for improved potency and selectivity.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical models of B cell malignancies and autoimmune disorders. Further research is needed to fully understand its mechanism of action, optimize its synthesis and dosing regimens, and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, including the preparation of key intermediates and the final coupling reaction. The process is complex and involves the use of various reagents and solvents. The yield and purity of the final product are critical for its effectiveness and safety.
Wissenschaftliche Forschungsanwendungen
N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
N,1,6-trimethyl-N-(2-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O/c1-11(21-5-7-22-8-6-21)10-19(3)14-13-9-16-20(4)15(13)18-12(2)17-14/h9,11H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHJJIQWDAKUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N(C)CC(C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.